

(S)-2-amino-3-guanidinopropanoic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Cat. No.: B074394

[Get Quote](#)

(S)-2-amino-3-guanidinopropanoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-3-guanidinopropanoic acid hydrochloride, also known as L-2-amino-3-guanidinopropionic acid hydrochloride, is a synthetic amino acid derivative that has garnered interest in biochemical and pharmacological research. This document provides a comprehensive overview of its chemical properties, synthesis, analysis, and biological activities, with a focus on its role as a modulator of enzyme activity.

Core Chemical Properties

(S)-2-amino-3-guanidinopropanoic acid hydrochloride is a white crystalline powder. Its chemical structure features a propanoic acid backbone with an amino group at the alpha-position and a guanidino group attached to the beta-carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

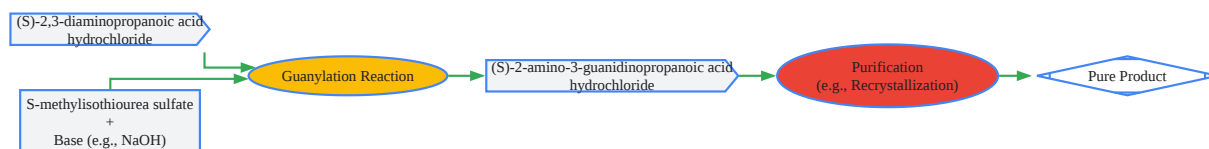
Property	Value	Reference
Molecular Formula	C ₄ H ₁₁ ClN ₄ O ₂	[1][2]
Molecular Weight	182.61 g/mol	[1][2]
CAS Number	1482-99-1	[1][2]
Appearance	White powder	
Melting Point	~220 °C (decomposes)	[1]
Boiling Point	370.8 °C at 760 mmHg	[1]
Flash Point	178.1 °C	[1]
Storage Temperature	2-8°C	

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **(S)-2-amino-3-guanidinopropanoic acid hydrochloride** is not readily available in the public domain, a feasible synthetic route can be inferred from general methods for guanidine synthesis. A common and effective method involves the guanylation of a primary amine using a guanylating agent such as S-methylisothiurea.

A logical precursor for this synthesis is (S)-2,3-diaminopropanoic acid hydrochloride. The terminal amino group of the diaminopropanoic acid can be selectively guanidinylated.

Proposed Synthetic Workflow:



[Click to download full resolution via product page](#)

Caption: Proposed synthesis and purification workflow for **(S)-2-amino-3-guanidinopropanoic acid hydrochloride**.

Purification: Purification of the final product would typically involve recrystallization from a suitable solvent system, such as an alcohol-water mixture, to remove unreacted starting materials and byproducts.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of **(S)-2-amino-3-guanidinopropanoic acid hydrochloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for structural elucidation. While specific spectral data is not publicly available, predicted spectra can be generated. The ^1H NMR spectrum in D_2O would be expected to show signals for the α -proton, the two β -protons, and exchangeable protons of the amino and guanidinium groups. The ^{13}C NMR spectrum would show distinct signals for the carboxyl carbon, the α -carbon, the β -carbon, and the guanidinium carbon.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. Due to its polar nature, a suitable ion-pairing agent may be required in the mobile phase.

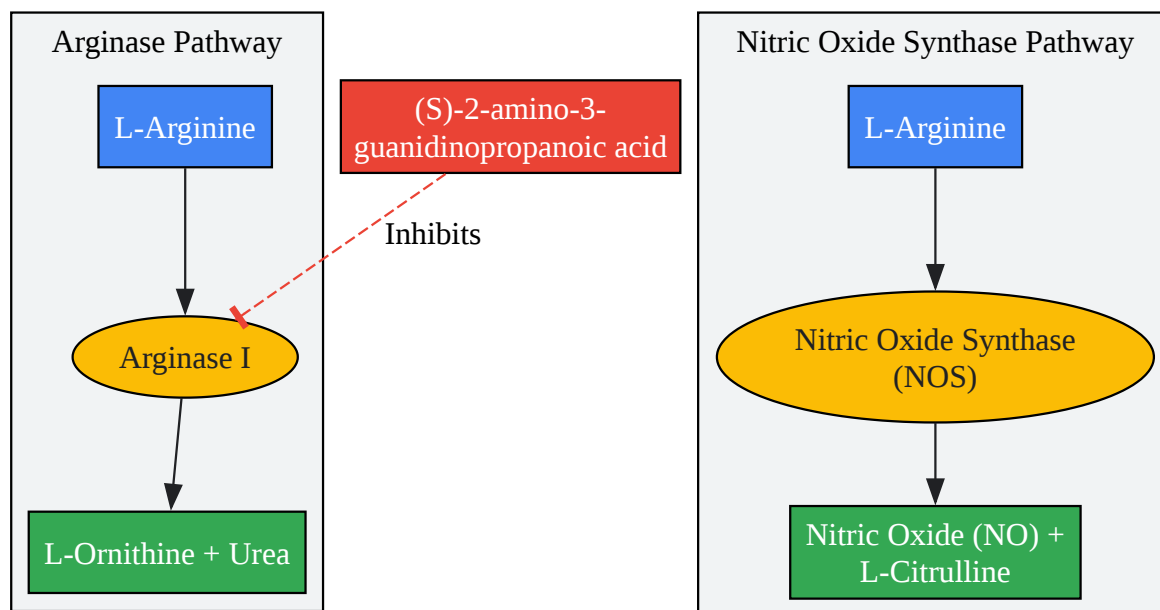
Biological Activity and Experimental Protocols

The primary reported biological activity of (S)-2-amino-3-guanidinopropanoic acid (AGPA) is its interaction with arginase.

Arginase Inhibition

(S)-2-amino-3-guanidinopropanoic acid is a weak inhibitor of human arginase I and is not a substrate for the enzyme.[3] Arginase is a key enzyme in the urea cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, compounds can modulate the levels of L-arginine, which is also a substrate for nitric oxide synthase (NOS).

Arginase Inhibition Signaling Pathway:



[Click to download full resolution via product page](#)

Caption: (S)-2-amino-3-guanidinopropanoic acid inhibits arginase, potentially increasing L-arginine availability for nitric oxide synthesis.

Experimental Protocol: Arginase Activity Assay (Colorimetric)

This protocol is a standard method to determine arginase activity and can be adapted to assess the inhibitory potential of compounds like **(S)-2-amino-3-guanidinopropanoic acid hydrochloride**.^{[4][5]}

Materials:

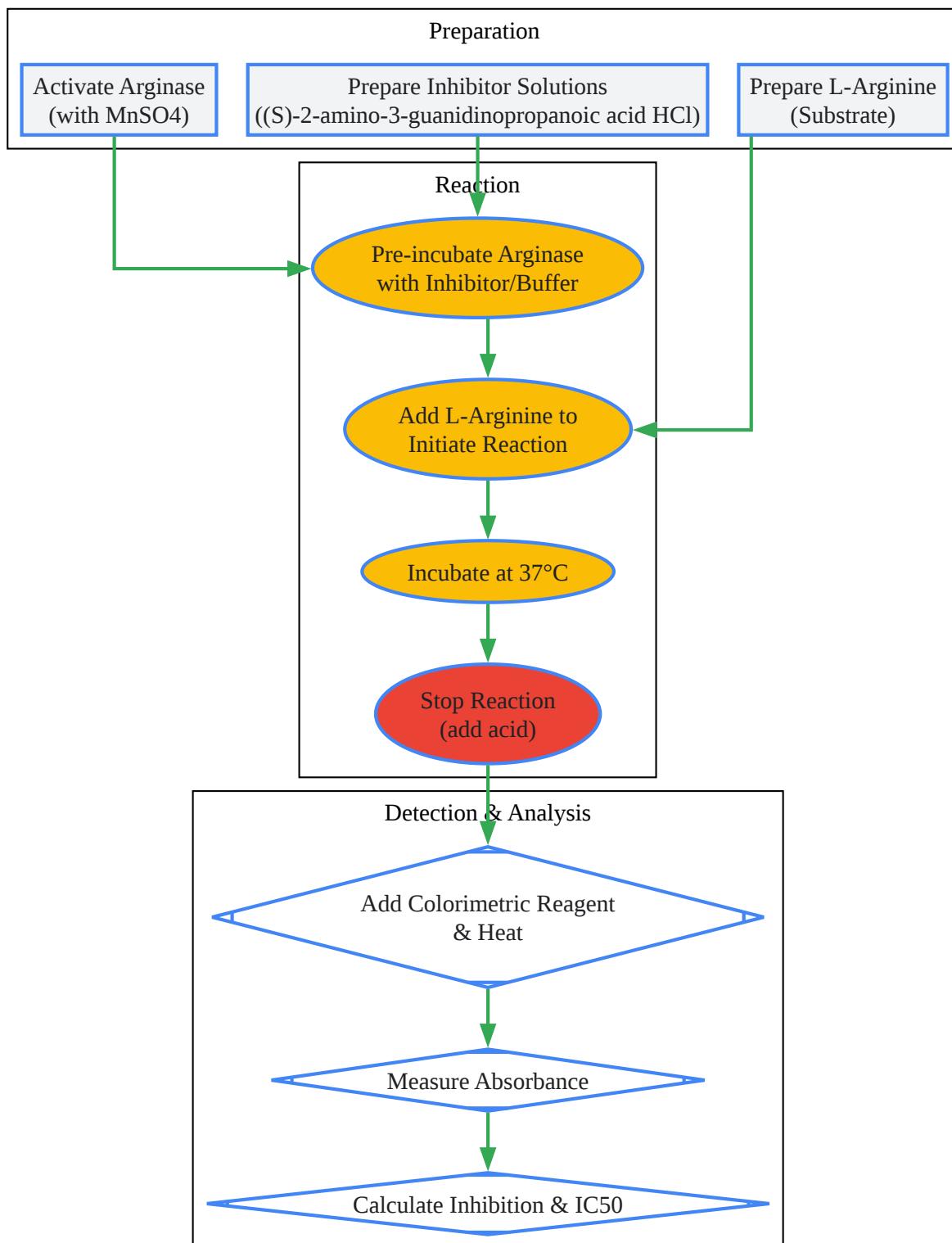
- Arginase enzyme (e.g., from bovine liver)
- L-arginine solution (substrate)
- Maleic acid buffer with manganous sulfate (for enzyme activation)

- Urea standards
- Colorimetric reagent (e.g., α -isonitrosopropiophenone or diacetyl monoxime)
- Acid mixture (e.g., $\text{H}_2\text{SO}_4/\text{H}_3\text{PO}_4$)
- 96-well microplate and reader

Procedure:

- **Enzyme Activation:** Prepare a solution of arginase in maleic acid buffer containing MnSO_4 and incubate to activate the enzyme.
- **Inhibitor Preparation:** Prepare various concentrations of **(S)-2-amino-3-guanidinopropanoic acid hydrochloride** in the assay buffer.
- **Reaction Setup:** In a 96-well plate, add the activated arginase, the inhibitor solution (or buffer for control), and pre-incubate.
- **Initiate Reaction:** Add the L-arginine solution to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
- **Stop Reaction:** Stop the reaction by adding the acid mixture.
- **Color Development:** Add the colorimetric reagent to each well and heat to develop the color, which is proportional to the amount of urea produced.
- **Measurement:** Cool the plate and measure the absorbance at the appropriate wavelength (e.g., 540 nm).
- **Data Analysis:** Construct a urea standard curve to determine the amount of urea produced in each reaction. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC_{50} value.

Experimental Workflow for Arginase Inhibition Assay:



[Click to download full resolution via product page](#)

Caption: Workflow for determining the inhibitory activity of **(S)-2-amino-3-guanidinopropanoic acid hydrochloride** on arginase.

Safety Information

(S)-2-amino-3-guanidinopropanoic acid hydrochloride is an irritant. Standard laboratory safety precautions should be taken when handling this compound.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

(S)-2-amino-3-guanidinopropanoic acid hydrochloride is a valuable tool for researchers studying enzyme kinetics and metabolic pathways, particularly those involving L-arginine metabolism. Its ability to weakly inhibit arginase provides a basis for its use in studies aimed at understanding the interplay between the urea cycle and nitric oxide synthesis. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (S)-2-amino-3-guanidinopropanoic acid hydrochloride | Amino Acid Derivatives | 1482-99-1 | Invivochem [invivochem.com]
2. file.medchemexpress.com [file.medchemexpress.com]
3. Binding of the unreactive substrate analog L-2-amino-3-guanidinopropionic acid (dinor-L-arginine) to human arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-2-amino-3-guanidinopropanoic acid hydrochloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074394#s-2-amino-3-guanidinopropanoic-acid-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com